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The Gene Expression Omnibus (GEO) is a public repository of functional genomics data

managed by the National Center for Biotechnology Information (NCBI).[1] It serves as a critical

resource for the scientific community, archiving and freely distributing high-throughput gene

expression and other functional genomics data. This guide provides an in-depth technical

overview of the GEO database, tailored for researchers, scientists, and drug development

professionals.

Understanding the GEO Data Structure
GEO organizes data into four main record types: Platforms, Samples, Series, and DataSets.

This hierarchical structure ensures that data is well-annotated and easy to navigate.[2]
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Data Record Type Accession Prefix Description

Platform (GPL) GPL

Describes the array or

sequencing technology used to

generate the data. This

includes details about the

physical array design or the

sequencing instrument and

protocol.[3]

Sample (GSM) GSM

Contains information about an

individual sample, including its

source, the experimental

treatments it underwent, and

the resulting data. Each

Sample record is linked to a

single Platform.[3]

Series (GSE) GSE

Groups together a set of

related Samples that constitute

a single experiment. The

Series record provides a

description of the overall study.

[3]

DataSet (GDS) GDS

A curated collection of

biologically and statistically

comparable Samples from a

Series. DataSets are

organized to facilitate analysis

and visualization of gene

expression data.[3]

Data Submission to GEO: A Step-by-Step Overview
Submitting data to GEO involves preparing three key components: a metadata spreadsheet,

processed data files, and raw data files.[1] The submission process is designed to ensure that

the data is MIAME (Minimum Information About a Microarray Experiment) compliant.[4]
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Required Data Components
A complete GEO submission consists of the following:

Metadata Spreadsheet: A template Excel file provided by GEO must be filled out with

detailed information about the study, samples, and protocols.[1] All required fields, marked

with an asterisk, must be completed.[5]

Processed Data Files: These are the final, quantified data used to draw conclusions in the

study, such as normalized read counts for RNA-seq experiments or peak files for ChIP-seq.

[1]

Raw Data Files: These are the original files generated by the sequencing instrument,

typically in FASTQ or BAM format.[1] GEO deposits these raw files into the Sequence Read

Archive (SRA) on behalf of the submitter.[1]

Data Submission Workflow
The general workflow for submitting high-throughput sequencing data to GEO is as follows:
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Caption: A simplified workflow for submitting high-throughput sequencing data to the GEO
database.

Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of

submitted data. Below are generalized protocols for two common types of experiments found in

GEO.
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RNA-Seq Experimental Protocol
RNA sequencing (RNA-seq) is a powerful method for transcriptome profiling. A typical RNA-seq

workflow involves the following steps:

RNA Isolation: Extract total RNA from the biological samples of interest.

RNA Quality Control: Assess the quantity and quality of the extracted RNA using

spectrophotometry and capillary electrophoresis.

Library Preparation:

Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A

selection.

Fragment the RNA.

Synthesize first-strand cDNA using reverse transcriptase and random primers.

Synthesize second-strand cDNA.

Perform end-repair, A-tailing, and adapter ligation.

Amplify the library using PCR.

Library Quality Control: Validate the size and concentration of the sequencing library.

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

Data Analysis:

Perform quality control on the raw sequencing reads (FASTQ files).

Align reads to a reference genome or transcriptome.

Quantify gene or transcript expression to generate a count matrix.
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Caption: A high-level overview of a typical RNA-seq experimental workflow.
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ChIP-Seq Experimental Protocol
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is used to identify the

binding sites of DNA-associated proteins.

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using

sonication or enzymatic digestion.

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein

of interest. The antibody-protein-DNA complexes are then captured using magnetic beads.

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the

immunoprecipitated chromatin from the beads.

Reverse Cross-linking: Reverse the protein-DNA cross-links and purify the DNA.

Library Preparation: Prepare a sequencing library from the purified DNA fragments.

Sequencing: Sequence the prepared libraries.

Data Analysis:

Perform quality control on the raw sequencing reads.

Align reads to a reference genome.

Perform peak calling to identify regions of enrichment.

Data Analysis with GEO2R
GEO2R is an interactive web tool that allows users to perform differential expression analysis

on GEO data without needing programming expertise.[6] It utilizes the R packages GEOquery

and limma for microarray data and DESeq2 for RNA-seq data.[6]

GEO2R Analysis Workflow
Select a GEO Series: Choose a GSE accession number to analyze.
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Define Groups: Assign samples from the Series into two or more experimental groups for

comparison.

Perform Analysis: GEO2R performs a statistical comparison between the defined groups to

identify differentially expressed genes.

View Results: The results are presented as a table of genes ranked by p-value, along with

visualizations like volcano plots and heatmaps.

GEO2R Feature Description

Input A GEO Series (GSE) accession number.

Statistical Packages
limma for microarray data, DESeq2 for RNA-seq

data.[6]

Output

A table of differentially expressed genes with

associated statistics (log2 fold change, p-value,

adjusted p-value).

Visualizations
Volcano plots, heatmaps, box plots, and mean-

difference plots.

Signaling Pathways Investigated with GEO Data
GEO datasets are frequently used to investigate the role of various signaling pathways in

different biological contexts. Here are a few examples of signaling pathways that have been

studied using data from GEO.

p53 Signaling Pathway
The p53 signaling pathway plays a crucial role in tumor suppression by regulating cell cycle

arrest, apoptosis, and DNA repair.[7] Studies using GEO datasets have identified key genes in

the p53 pathway that are dysregulated in various cancers.[8]
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Caption: A simplified representation of the p53 signaling pathway.

TGF-beta Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in many cellular

processes, including cell growth, differentiation, and apoptosis.[9] Its dysregulation is implicated

in cancer and other diseases.[9]
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Caption: The canonical TGF-beta signaling pathway.

NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is

a key regulator of the immune response, inflammation, and cell survival.[10] Analysis of GEO
data has provided insights into the role of NF-κB in various inflammatory diseases and cancers.

[10]
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Caption: An overview of the canonical NF-κB signaling pathway.

MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the Extracellular

signal-Regulated Kinase (ERK), is a crucial signaling cascade that regulates cell proliferation,

differentiation, and survival.[11] Its aberrant activation is a common feature of many cancers.
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Caption: The core cascade of the MAPK/ERK signaling pathway.

Conclusion
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The Gene Expression Omnibus is an indispensable resource for the scientific community,

providing a vast and freely accessible collection of functional genomics data. This guide has

provided a technical overview of the GEO database, from its fundamental data structures and

submission procedures to the powerful analysis tools it offers. By understanding the intricacies

of GEO, researchers can effectively leverage this resource to advance their own research and

contribute to the collective body of scientific knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Submitting high-throughput sequence data to GEO - GEO - NCBI [ncbi.nlm.nih.gov]

2. KEGG_MAPK_SIGNALING_PATHWAY [gsea-msigdb.org]

3. Gene Set - erk1/erk2 mapk signaling pathway [maayanlab.cloud]

4. encodeproject.org [encodeproject.org]

5. researchgate.net [researchgate.net]

6. BIOCARTA_NFKB_PATHWAY [gsea-msigdb.org]

7. Integrated analysis of cell cycle and p53 signaling pathways related genes in breast,
colorectal, lung, and pancreatic cancers: implications for prognosis and drug sensitivity for
therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

8. Identification and validation of three core genes in p53 signaling pathway in hepatitis B
virus-related hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

9. Expression profiling of genes regulated by TGF-beta: Differential regulation in normal and
tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

10. Identification of Potential Key Genes and Pathways for Inflammatory Breast Cancer
Based on GEO and TCGA Databases - PMC [pmc.ncbi.nlm.nih.gov]

11. GEO Accession viewer [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Gene Expression Omnibus (GEO): A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589965#what-is-geo-database-for-gene-expression]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1589965?utm_src=pdf-body
https://www.benchchem.com/product/b1589965?utm_src=pdf-body
https://www.benchchem.com/product/b1589965?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/geo/info/seq.html
https://www.gsea-msigdb.org/gsea/msigdb/human/geneset/KEGG_MAPK_SIGNALING_PATHWAY.html
https://maayanlab.cloud/Harmonizome/gene_set/erk1$slash$erk2+mapk+signaling+pathway/Biocarta+Pathways
https://www.encodeproject.org/documents/ceb172ef-7474-4cd6-bfd2-5e8e6e38592e/@@download/attachment/ChIP-seq_ENCODE3_v3.0.pdf
https://www.researchgate.net/publication/387348910_Integrated_analysis_of_cell_cycle_and_p53_signaling_pathways_related_genes_in_breast_colorectal_lung_and_pancreatic_cancers_implications_for_prognosis_and_drug_sensitivity_for_therapeutic_potential
https://www.gsea-msigdb.org/gsea/msigdb/human/geneset/BIOCARTA_NFKB_PATHWAY.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11666898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11666898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11666898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7938465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7938465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1858692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1858692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7305851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7305851/
https://www.ncbi.nlm.nih.gov/geo/query/acc.cgi?acc=GSE240381
https://www.benchchem.com/product/b1589965#what-is-geo-database-for-gene-expression
https://www.benchchem.com/product/b1589965#what-is-geo-database-for-gene-expression
https://www.benchchem.com/product/b1589965#what-is-geo-database-for-gene-expression
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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